3-Cyclopropylprop-2-enoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHBIUVILWZMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720426 | |
| Record name | 3-Cyclopropylprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189498-30-4 | |
| Record name | 3-Cyclopropylprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of α,β Unsaturated Acyl Chlorides As Synthetic Intermediates
α,β-Unsaturated acyl chlorides are a class of highly reactive organic compounds that serve as versatile building blocks in modern organic synthesis. fiveable.meiitk.ac.in Their significance stems from the presence of two electrophilic sites: the highly reactive acyl chloride carbon and the β-carbon of the alkene, a result of conjugation with the carbonyl group. wikipedia.org This dual reactivity allows them to participate in a wide array of chemical transformations, making them valuable intermediates for constructing complex molecular architectures. wikipedia.org
The acyl chloride functional group is an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and carboxylates to form esters, amides, and anhydrides, respectively. iitk.ac.inwikipedia.org This reactivity is a cornerstone of their utility in synthesis. Furthermore, the conjugated C=C bond enables these compounds to undergo conjugate additions, where a nucleophile attacks the β-carbon. wikipedia.orgpressbooks.pub This vinylogous reactivity is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Prominent reactions involving α,β-unsaturated acyl chlorides include:
Friedel-Crafts Acylation: To introduce acyl groups onto aromatic rings. iitk.ac.in
Palladium-Catalyzed Cross-Coupling Reactions: Conditions have been developed for the palladium-catalyzed cross-coupling of acyl chlorides with various organometallic reagents. rsc.org
Diels-Alder Reactions: The electron-deficient alkene acts as a good dienophile. wikipedia.org
Michael Addition: This involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system. pressbooks.pub
The inherent reactivity of α,β-unsaturated acyl chlorides makes them pivotal in the synthesis of a diverse range of compounds. Their ability to undergo sequential or selective reactions at either electrophilic center provides chemists with a strategic advantage in multistep syntheses.
| Reaction Type | Attacked Site | Product Class |
| Nucleophilic Acyl Substitution | Carbonyl Carbon | Esters, Amides, Anhydrides |
| Conjugate Addition (e.g., Michael) | β-Carbon | Substituted Carbonyls |
| Diels-Alder Reaction | Alkene (as dienophile) | Cyclohexene Derivatives |
| Friedel-Crafts Acylation | Carbonyl Carbon | Aryl Ketones |
Contextualizing the Cyclopropyl Moiety in Enoyl Chloride Chemistry
The incorporation of a cyclopropyl (B3062369) group at the 3-position of a prop-2-enoyl chloride introduces unique electronic and steric properties that modulate the reactivity of the molecule. The cyclopropyl group is not merely an alkyl substituent; its strained, three-membered ring exhibits electronic characteristics that resemble those of a double bond. fiveable.mestackexchange.com
The Walsh orbitals of the cyclopropane (B1198618) ring can overlap with the π-system of the adjacent double bond, a phenomenon known as cyclopropyl conjugation. stackexchange.com This interaction can influence the electron density distribution across the enoyl chloride system. The cyclopropyl group generally acts as a π-electron donor, which can affect the electrophilicity of both the carbonyl carbon and the β-carbon. stackexchange.com This electronic donation can stabilize a developing positive charge on the β-carbon, potentially influencing the regioselectivity of nucleophilic attacks and the rates of certain reactions. researchgate.net
From a steric standpoint, the cyclopropyl group introduces bulk, which can influence the approach of reagents to the reactive sites of the molecule. This steric hindrance can play a role in diastereoselective reactions by dictating the facial selectivity of an incoming nucleophile.
The key attributes the cyclopropyl group imparts are:
Electronic Effects: The ability to engage in conjugation, acting as a π-electron donor. stackexchange.com
Steric Influence: The defined three-dimensional structure of the ring can direct the stereochemical outcome of reactions.
Strain Energy: The inherent ring strain of approximately 27 kcal/mol makes the cyclopropyl group susceptible to ring-opening reactions under certain conditions, offering further synthetic possibilities. fiveable.me
These combined electronic and steric features make the cyclopropyl group a valuable modulator of reactivity in organic synthesis, offering a strategic tool for fine-tuning the properties of intermediates like enoyl chlorides. fiveable.menih.gov
Overview of Research Trajectories for 3 Cyclopropylprop 2 Enoyl Chloride
Synthesis of (E)-3-Cyclopropylprop-2-enoic Acid
The creation of (E)-3-Cyclopropylprop-2-enoic acid can be achieved through various synthetic routes, ranging from traditional, well-established methods to more contemporary and innovative strategies.
A prominent and conventional method for synthesizing (E)-3-Cyclopropylprop-2-enoic acid is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step. wikipedia.org In this specific synthesis, cyclopropanecarboxaldehyde (B31225) reacts with malonic acid in the presence of a base catalyst. google.com
A typical procedure involves treating a solution of cyclopropanecarboxaldehyde in a solvent like toluene (B28343) with malonic acid. google.com The reaction is catalyzed by a base, such as morpholine, often in the presence of pyridine (B92270), and heated to reflux to facilitate the removal of water, driving the reaction to completion. google.com The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent, is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, as is the case with malonic acid. wikipedia.org This modification often leads to decarboxylation following the condensation. wikipedia.org
The reaction can be summarized as follows: Cyclopropanecarboxaldehyde + Malonic Acid --(Base Catalyst)--> (E)-3-Cyclopropylprop-2-enoic Acid + H₂O + CO₂
The use of a weak amine base is common in Knoevenagel condensations to avoid the self-condensation of the aldehyde. wikipedia.orgyoutube.com The significant difference in the acidity (pKa values) of the protons on the active methylene (B1212753) compound compared to the enolizable aldehyde allows for selective deprotonation and reaction. youtube.com
| Reactants | Catalyst/Solvent | Key Conditions | Product |
| Cyclopropanecarboxaldehyde, Malonic Acid | Morpholine, Pyridine/Toluene | Reflux with water removal | (E)-3-Cyclopropylprop-2-enoic Acid |
| Cyclopropanecarboxaldehyde, Malonic Acid | Pyridine | Heating | (E)-3-Cyclopropylprop-2-enoic Acid |
Modern synthetic chemistry is continually exploring more efficient and novel methods for creating molecules like cyclopropyl-substituted acrylic acid derivatives. One such emerging strategy involves a Horner-Wadsworth-Emmons type reaction. This method utilizes a phosphonate (B1237965) derivative that reacts with cyclopropanecarboxaldehyde in the presence of a base to yield a cyclopropyl acrylic ester. google.com This ester can then be hydrolyzed to the desired carboxylic acid.
Another innovative approach involves biocatalytic methods. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the enantioselective cyclopropanation of alkenes to produce chiral cyclopropane-containing compounds. utdallas.edu While not a direct route to the acrylic acid, these methods highlight the growing interest in enzymatic synthesis for creating complex cyclopropyl structures.
Research has also focused on sequential reactions. For instance, a Knoevenagel condensation can be followed by an intramolecular cyclization to create more complex ring systems, demonstrating the versatility of the initial cyclopropyl acrylic acid scaffold. nih.gov
Conversion of Carboxylic Acids to Acyl Chlorides
The final step in the synthesis is the conversion of (E)-3-Cyclopropylprop-2-enoic acid to this compound. This is a standard transformation in organic chemistry, with several reliable reagents available.
The conversion of a carboxylic acid to an acyl chloride is a fundamental nucleophilic acyl substitution reaction. libretexts.org The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. libretexts.org Several reagents are commonly employed for this purpose.
Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. libretexts.orgcommonorganicchemistry.com The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride, often at reflux. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk A solvent such as dichloromethane (B109758) (DCM) can also be used. commonorganicchemistry.com
Oxalyl chloride ((COCl)₂) is another common reagent that converts carboxylic acids to acyl chlorides. commonorganicchemistry.com This reaction is often performed at room temperature in a solvent like DCM with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com
Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.ukchemguide.co.uk With PCl₅, the reaction produces the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uk The reaction with PCl₃ yields the acyl anilide and phosphorous acid. chemguide.co.ukchemguide.co.uk In both cases, the acyl chloride can be isolated by fractional distillation. chemguide.co.uklibretexts.org
| Reagent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Neat, reflux or in a solvent like DCM | SO₂, HCl (gases) |
| Oxalyl Chloride ((COCl)₂) | DCM, room temperature, catalytic DMF | CO, CO₂, HCl |
| Phosphorus Pentachloride (PCl₅) | Cold conditions | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Room temperature | H₃PO₃ |
The choice of chlorinating agent for the synthesis of an enoyl chloride like this compound depends on several factors, including the scale of the reaction, the sensitivity of the substrate to harsh conditions, and the desired purity of the product.
Thionyl chloride is often the preferred reagent due to the gaseous nature of its byproducts, which simplifies workup and purification. chemguide.co.ukdoubtnut.com This makes it particularly suitable for many laboratory-scale preparations.
Oxalyl chloride is also highly effective and often used under milder conditions than thionyl chloride, which can be advantageous for sensitive substrates. The use of catalytic DMF is crucial for this reaction.
Phosphorus pentachloride and phosphorus trichloride are robust reagents but can be less desirable due to the formation of non-gaseous byproducts (POCl₃ and H₃PO₃, respectively) that require separation from the product, typically through fractional distillation. chemguide.co.uklibretexts.org
Recent research has also explored other chlorinating systems. For example, diphenylphosphinoyl chloride has been used as a chlorinating agent for specific applications. rsc.org Molybdenum pentachloride has also been shown to be an effective chlorinating agent for α-amino acids. Additionally, methods for converting tert-butyl esters directly to acid chlorides using thionyl chloride have been developed, offering an alternative route that avoids the isolation of the carboxylic acid. organic-chemistry.org
Ultimately, the optimal choice of chlorinating agent will depend on the specific requirements of the synthesis and the desired outcome. For a relatively stable molecule like 3-Cyclopropylprop-2-enoic acid, thionyl chloride or oxalyl chloride would likely be the most convenient and efficient choices.
Nucleophilic Acyl Substitution Reactions
The reactivity of this compound in nucleophilic acyl substitution is centered around the electrophilic carbonyl carbon. The presence of both a cyclopropyl group and a carbon-carbon double bond in conjugation with the carbonyl group introduces unique electronic and steric factors that influence reaction pathways and kinetics.
Reaction Pathways and Kinetics of Nucleophilic Attack at the Carbonyl Carbon
Nucleophilic attack on the carbonyl carbon of this compound proceeds via a classic two-step nucleophilic acyl substitution mechanism. openstax.org This process involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the final substituted product. openstax.org
The general mechanism can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu:) adds to the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.
Leaving Group Departure: The carbonyl group reforms by expelling the chloride ion (Cl-), which is a good leaving group, to yield the final product.
The kinetics of this reaction are influenced by the nature of the nucleophile and the inherent stability of the acyl chloride. The cyclopropyl group, through its ability to stabilize an adjacent positive charge via σ-bond donation, can have a modest influence on the electrophilicity of the carbonyl carbon.
Table 1: Hypothetical Relative Rate Constants for Nucleophilic Acyl Substitution with Various Nucleophiles
| Nucleophile (Nu:) | Solvent | Relative Rate Constant (k_rel) |
| H₂O | Dioxane | 1.0 |
| CH₃OH | Dioxane | 5.8 |
| (CH₃)₂NH | Dioxane | 1.2 x 10⁴ |
| CH₃S⁻ | Dioxane | 8.5 x 10⁵ |
Note: The data in this table is hypothetical and intended for illustrative purposes to show expected reactivity trends.
Influence of Nucleophile Structure on Reaction Outcomes
The structure of the attacking nucleophile plays a pivotal role in determining the outcome of the reaction. Stronger, "harder" nucleophiles, such as primary and secondary amines, readily attack the carbonyl carbon to form amides. Softer nucleophiles, like thiolates, also exhibit a high rate of reaction at the carbonyl center.
In contrast, weaker nucleophiles, such as water and alcohols, will also react at the carbonyl carbon, leading to the formation of carboxylic acids and esters, respectively. However, the reaction rates are generally slower compared to those with stronger nucleophiles. The steric bulk of the nucleophile can also affect the rate of reaction, with larger nucleophiles experiencing greater steric hindrance, leading to slower reaction rates.
Stereochemical Aspects of Acyl Chloride Reactions
When this compound reacts with a chiral, non-racemic nucleophile, the potential for diastereomeric product formation arises. The stereochemical outcome is determined during the initial nucleophilic attack on the prochiral carbonyl carbon. The facial selectivity of this attack can be influenced by the steric hindrance imposed by the cyclopropyl group and the geometry of the α,β-unsaturated system.
If the reaction proceeds through the typical tetrahedral intermediate, and if there are no other chiral influences, the reaction at the acyl carbon itself does not typically induce chirality unless the incoming nucleophile or other reagents are chiral.
Transformations Involving the Carbon-Carbon Double Bond
The presence of the α,β-unsaturated system in this compound opens up additional reaction pathways, namely electrophilic additions and conjugate additions.
Electrophilic Additions to the α,β-Unsaturated System
Electrophilic addition reactions to the carbon-carbon double bond of this compound are generally less favored compared to nucleophilic acyl substitution due to the deactivating effect of the electron-withdrawing carbonyl group. However, under forcing conditions or with highly reactive electrophiles, such reactions can occur.
According to Markovnikov's rule, the electrophile (E⁺) would be expected to add to the α-carbon, leading to the formation of a more stable carbocation at the β-position, which is stabilized by the adjacent cyclopropyl group. libretexts.org Subsequent attack by a nucleophile (Nu⁻) would yield the addition product. libretexts.org
Table 2: Hypothetical Product Distribution for Electrophilic Addition of HBr
| Product | Regioselectivity | Yield (%) |
| 3-Bromo-3-cyclopropylpropanoyl chloride | Markovnikov | >90 |
| 2-Bromo-3-cyclopropylpropanoyl chloride | Anti-Markovnikov | <10 |
Note: The data in this table is hypothetical and based on predicted regioselectivity.
Conjugate Addition Pathways
Conjugate addition, or Michael addition, is a significant reaction pathway for α,β-unsaturated carbonyl compounds. In the case of this compound, soft nucleophiles, such as cuprates (Gilman reagents) or enamines, can add to the β-carbon of the carbon-carbon double bond. This 1,4-addition is often competitive with the 1,2-addition (nucleophilic acyl substitution).
The choice between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of Lewis acids. Soft nucleophiles generally favor 1,4-addition, while hard nucleophiles prefer 1,2-addition.
The mechanism for conjugate addition involves the attack of the nucleophile at the β-carbon, leading to the formation of an enolate intermediate. This enolate can then be protonated to give the saturated carbonyl compound.
[2+2] Cycloaddition Reactions (e.g., Ketene-like Reactivity)
As an α,β-unsaturated acyl chloride, this compound possesses the potential to engage in [2+2] cycloaddition reactions. youtube.com This reactivity is analogous to that of ketenes, which are well-known for their ability to react with alkenes to form cyclobutanones. The extended conjugation in α,β-unsaturated carbonyl compounds renders the β-carbon electrophilic, susceptible to nucleophilic attack. wikipedia.orglibretexts.org This vinylogous reactivity is a key feature of its chemical behavior. wikipedia.org
In the context of a [2+2] cycloaddition, the acyl chloride can react with an alkene, where the double bond of the enoyl chloride and the alkene partner form a four-membered ring. The reaction is believed to proceed through a concerted or stepwise mechanism, influenced by thermal or photochemical conditions. youtube.com For instance, the reaction of two ethylene (B1197577) molecules to form cyclobutane (B1203170) is a classic example of a [2+2] cycloaddition. youtube.com While specific studies on this compound are not extensively documented, its structural similarity to other α,β-unsaturated carbonyls suggests it would undergo similar transformations. acs.orgacs.org The presence of the cyclopropyl group may introduce additional electronic and steric effects that could influence the rate and stereoselectivity of such cycloadditions.
Advanced Synthetic Transformations and Derivatization Strategies
Esterification and Amidation of 3-Cyclopropylprop-2-enoyl Chloride
As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in its application as a synthetic building block.
The reaction of this compound with primary or secondary amines is a common and efficient method for forming amide bonds. This transformation, often carried out under Schotten-Baumann conditions, typically involves the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.it The reaction proceeds rapidly, usually in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it This method has been employed to synthesize a variety of amide derivatives containing a cyclopropane (B1198618) moiety, which are of interest in medicinal chemistry due to the prevalence of the cyclopropane ring as a key pharmacophore in bioactive compounds. nih.govmdpi.com For example, a range of N-aryl and N-alkyl amides have been prepared using this approach, demonstrating the versatility of the acyl chloride in constructing diverse molecular scaffolds. mdpi.com
The esterification follows a similar pathway, reacting the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base. While direct examples with this compound are less specifically documented in broad literature, the synthesis of related 3-chloro-2-propenoic esters from their corresponding acyl chlorides is a well-established procedure. researchgate.netresearchgate.net
Table 1: Examples of Amide Synthesis from Related Cyclopropane Carboxamides
| Amine Reactant | Resulting Amide Product | Typical Yield (%) |
|---|---|---|
| Thiazol-2-amine | 2-(2-bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | 71.3 |
| Cyclohexylamine | N-cyclohexyl-2-(p-tolyl)cyclopropane-1-carboxamide | 63.4 |
| m-Toluidine | N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide | 56.4 |
| o-Toluidine | N-(o-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide | 58.8 |
Note: Data is illustrative of general amide synthesis involving cyclopropane carboxamides and may not use this compound directly. Data sourced from a study on related amide derivatives. mdpi.com
Chiral auxiliaries can be employed to induce stereoselectivity in reactions involving the enoyl moiety. By reacting this compound with a chiral alcohol or amine, a chiral ester or amide is formed. This chiral center can then direct the stereochemical outcome of subsequent reactions, such as additions to the α,β-unsaturated system. For instance, the resulting chiral enoate or enamide can undergo diastereoselective conjugate additions or cycloadditions, after which the auxiliary can be cleaved to yield an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis, allowing for the construction of specific stereoisomers.
Reductive Transformations of the Enoyl Chloride Moiety
The enoyl chloride functionality can be selectively reduced to afford either the corresponding aldehyde or alcohol, or the double bond can be saturated. The choice of reducing agent is critical to achieving the desired outcome.
Reduction to Aldehyde : Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride all the way to the primary alcohol. To stop at the aldehyde stage, milder or more sterically hindered reagents are necessary. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures are often effective for the partial reduction of acyl chlorides to aldehydes.
Reduction to Allylic Alcohol : The use of a strong reducing agent like lithium aluminum hydride will typically reduce the acyl chloride to the corresponding 3-cyclopropylprop-2-en-1-ol. This provides a direct route to the allylic alcohol, a versatile synthetic intermediate.
Reduction of the Double Bond : Catalytic hydrogenation, for example using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, would typically reduce the carbon-carbon double bond to yield 3-cyclopropylpropanoyl chloride, assuming the acyl chloride functionality remains stable under the reaction conditions or is protected.
Table 2: Potential Reductive Pathways
| Reagent | Moiety Targeted | Product |
|---|---|---|
| LiAl(OtBu)₃ or DIBAL-H (low temp.) | Acyl Chloride | 3-Cyclopropylprop-2-enal |
| LiAlH₄ | Acyl Chloride | 3-Cyclopropylprop-2-en-1-ol |
Palladium-Catalyzed Cross-Coupling Reactions Involving Related Halogenated Enoyl Systems
While the acyl chloride itself can participate in some cross-coupling reactions, it is more common to utilize the corresponding vinyl halides derived from the enoyl system in palladium-catalyzed C-C bond formation. unistra.fr These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecules from simple precursors. nobelprize.org A substrate like (E)-1-bromo-3-cyclopropylprop-1-ene would be a highly versatile partner in these transformations.
The general mechanism for these couplings involves the oxidative addition of the vinyl halide to a Palladium(0) catalyst, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com
Suzuki-Miyaura Coupling : This reaction couples the vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.org
Stille Coupling : This involves the coupling of the vinyl halide with an organostannane reagent (e.g., vinyl or aryl tributyltin).
Heck Reaction : In the Heck reaction, the vinyl halide is coupled with an alkene in the presence of a base. This forms a new, more substituted alkene.
Sonogashira Coupling : This powerful reaction forms a C(sp²)-C(sp) bond by coupling the vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. researchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Strategies for a Related Vinyl Halide
| Reaction Name | Organometallic Reagent | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Stille | R-Sn(Bu)₃ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck | Alkene | C(sp²)-C(sp²) |
Functionalization of the Cyclopropyl (B3062369) Group in Derived Compounds
Once the this compound motif is incorporated into a larger molecule, the cyclopropyl group itself can be targeted for further transformations. chemrxiv.org The inherent ring strain of the three-membered ring makes it susceptible to various ring-opening reactions, providing a pathway to linear or cyclic structures that would be otherwise difficult to access. wikipedia.org
Furthermore, modern synthetic methods have enabled the direct C-H functionalization of cyclopropyl rings. nih.gov Palladium-catalyzed methods, for instance, have been developed to functionalize the C-H bonds of cyclopropyl groups in derivatives like cyclopropyl α-amino acid-derived benzamides. nih.gov These advanced strategies allow for the late-stage modification of complex molecules, providing access to novel analogues and chemical probes without the need for de novo synthesis. Cobalt-catalyzed cross-coupling reactions have also been shown to be effective for introducing cyclopropyl groups onto alkyl chains, highlighting the synthetic interest in this moiety. acs.org
Strategic Applications of 3 Cyclopropylprop 2 Enoyl Chloride in Complex Molecular Synthesis
Building Block for Heterocyclic Compound Synthesis
The electrophilic nature of the acyl chloride, combined with the Michael acceptor capabilities of the unsaturated system, makes 3-cyclopropylprop-2-enoyl chloride a valuable reagent for constructing diverse heterocyclic rings, which are core components of many pharmaceuticals and agrochemicals.
Nitrogen-containing heterocycles are among the most significant structural classes in medicinal chemistry. nih.gov The primary role of this compound in this context is as an efficient acylating agent. It readily reacts with a wide range of nitrogen-based nucleophiles, such as primary and secondary amines, to form stable amide bonds. This fundamental reaction is often the first step in a multi-step sequence to build more complex heterocyclic systems.
For instance, the reaction of this compound with a primary amine yields a 3-cyclopropyl-N-substituted acrylamide (B121943). This intermediate contains multiple reactive sites that can be exploited for subsequent cyclization reactions. The double bond can participate in cycloadditions or be functionalized, while the amide nitrogen and adjacent carbons can be incorporated into various ring systems like pyridines, pyrimidines, or larger azepine structures through intramolecular reactions. google.com While many synthetic routes to nitrogen heterocycles exist, the use of acyl chlorides like this compound provides a direct and high-yielding method for introducing a specific and functionally rich side chain. mdpi.combiorxiv.org
Table 1: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | Primary Amine (R-NH₂) | N-Alkyl-3-cyclopropylacrylamide | Formation of a key amide intermediate for further cyclization into N-heterocycles. |
Thiazole (B1198619) rings are a critical pharmacophore found in numerous approved drugs, known for a wide range of biological activities. nih.govbepls.com The incorporation of a cyclopropyl (B3062369) group into such scaffolds is a modern strategy to enhance metabolic stability and binding affinity. researchgate.net While direct synthesis of a thiazole ring from this compound is not a single-step process, it serves as a crucial starting material for precursors used in classical thiazole syntheses.
One established method, the Hantzsch thiazole synthesis, typically requires an α-haloketone and a thioamide. organic-chemistry.org this compound can be used to generate a necessary precursor. For example, it can acylate an α-amino acid to produce an N-acyl amino acid, which can then be converted through several steps into a key β-keto-α-amido ester intermediate. Subsequent treatment with a thionating agent like Lawesson's reagent would yield the corresponding thioamide, which can then undergo intramolecular cyclization to form the desired 5-acyl-thiazole derivative, or it could be reacted with a separate thioamide to build the thiazole ring. organic-chemistry.org This multi-step but reliable approach allows for the strategic placement of the cyclopropylpropenoyl moiety onto the thiazole core.
Role in the Synthesis of Biologically Active Compounds
The 3-cyclopropylpropenoyl moiety is not just a structural component but is often a key pharmacophore, particularly in the design of covalent inhibitors and other biologically active molecules. The α,β-unsaturated amide it forms is an excellent Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in target proteins. nih.gov
Protein kinases are a major class of drug targets in oncology and immunology. ed.ac.ukresearchgate.netmdpi.com Many kinase inhibitors achieve high potency and selectivity through covalent modification of the target enzyme. The acrylamide group serves as an electrophilic "warhead" that reacts with a cysteine residue in the kinase's active site, leading to irreversible inhibition. mdpi.compharmacytimes.com
This compound is an ideal reagent for installing a cyclopropyl-substituted acrylamide warhead onto a kinase inhibitor scaffold. In a typical synthetic endgame, a complex amine-containing core structure is prepared, and the final step involves its acylation with this compound. This reaction proceeds under mild conditions to furnish the final active pharmaceutical ingredient. The cyclopropyl group in this context can offer advantages by improving metabolic stability and providing favorable interactions within the protein's binding pocket.
Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies and autoimmune diseases. nih.govhematologyandoncology.netnih.gov First and second-generation BTK inhibitors like ibrutinib (B1684441) and acalabrutinib (B560132) are covalent inhibitors that rely on an acrylamide warhead to bind to cysteine residue Cys481 in the BTK active site. nih.govpharmacytimes.com
Next-generation BTK inhibitors have been developed to improve selectivity and overcome resistance. Several of these investigational inhibitors feature a cyclopropyl acrylamide moiety, which is directly installed using this compound or its corresponding carboxylic acid. For example, patent literature describes BTK inhibitors containing a core heterocyclic structure, such as an imidazo[1,5-a]pyrazine, attached to a piperidine (B6355638) ring. The final step in the synthesis of these potent inhibitors is the acylation of the piperidine nitrogen with this compound to form the crucial covalent warhead. google.comgoogle.com The presence of the cyclopropyl group is a key structural differentiator from earlier generations of BTK inhibitors.
Table 2: Application in BTK Inhibitor Synthesis
| Core Scaffold | Reagent | Pharmacophore Formed | Target Protein |
| Amine-containing Heterocycle (e.g., Piperidine-substituted Imidazopyrazine) | This compound | Cyclopropyl Acrylamide Covalent Warhead | BTK google.comgoogle.com |
Piperlongumine (B1678438) is a natural product that has garnered significant interest for its selective cytotoxicity against cancer cells. nih.govpnas.org A key area of research involves the synthesis of piperlongumine analogs to improve potency and explore structure-activity relationships (SAR). mdpi.comresearchgate.net The synthesis of these analogs generally involves the coupling of a substituted cinnamoyl chloride derivative with a piperidone (lactam) ring. pnas.orgresearchgate.net
Following this established synthetic strategy, this compound serves as a valuable building block for novel piperlongumine derivatives. By replacing the traditional (substituted) phenyl group of cinnamoyl chloride with a cyclopropyl group, new chemical space can be explored. The reaction involves the acylation of a suitable lactam, such as 5,6-dihydropyridin-2(1H)-one, with this compound. pnas.org This creates a piperlongumine analog where the terminal group is a cyclopropyl ring. SAR studies have shown that the electrophilicity of the α,β-unsaturated system is critical for biological activity, a feature retained in these cyclopropyl-containing derivatives. nih.gov
Intermediates in Agrochemical Research and Development
Extensive research of scientific databases and patent literature did not yield specific examples of this compound being utilized as an intermediate in the research and development of agrochemicals. While the broader class of cyclopropane-containing compounds is significant in the agrochemical industry, particularly in the synthesis of pyrethroid insecticides, direct application of this compound is not documented in the available literature. researchgate.netnih.govnih.gov The development of novel pesticides often involves the incorporation of a cyclopropane (B1198618) ring to enhance biological activity. researchgate.netnih.govnih.gov However, the specific this compound moiety does not appear as a key building block in the syntheses of current or developmental agrochemicals found in the public domain.
Contributions to Complex Natural Product Total Synthesis Initiatives
A thorough review of the literature on the total synthesis of complex natural products did not reveal any instances where this compound was employed as a strategic building block or key intermediate. The synthesis of natural products containing the cyclopropane motif is an active area of research, with numerous methods developed for the stereoselective construction of this strained ring system. marquette.edubohrium.com These syntheses often involve intricate strategies to install the cyclopropane unit. marquette.edubohrium.com Despite the prevalence of cyclopropane rings in natural products, the specific reagent this compound has not been cited as a precursor in the documented total synthesis of any complex natural product to date.
Computational and Theoretical Investigations on 3 Cyclopropylprop 2 Enoyl Chloride
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Although direct quantum chemical studies on 3-Cyclopropylprop-2-enoyl chloride are not extensively documented in publicly available literature, valuable insights can be inferred from computational analyses of its constituent fragments, namely propenoyl chloride (acryloyl chloride) and cyclopropyl-conjugated systems.
Quantum chemical calculations, typically employing density functional theory (DFT), offer a powerful tool to probe the electronic characteristics of molecules. For the related compound, propenoyl chloride, DFT calculations have been used to determine its thermodynamic properties. These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key determinants of reactivity.
In this compound, the cyclopropyl (B3062369) group is expected to significantly influence the electronic structure. The Walsh orbitals of the cyclopropane (B1198618) ring, which have π-character, can overlap with the π-system of the propenoyl chloride moiety. This interaction would likely raise the energy of the Highest Occupied Molecular Orbital (HOMO) and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.
Reactivity descriptors, also derived from quantum chemical calculations, provide quantitative measures of a molecule's propensity to undergo certain types of reactions. For instance, the calculated atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack. In this compound, the carbonyl carbon is expected to carry a significant positive charge, making it a prime target for nucleophiles, a common feature of acid chlorides. wikipedia.org The Fukui function and dual descriptor analyses could further pinpoint the specific atoms involved in electrophilic and nucleophilic interactions.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Inferred from Analogous Systems)
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Higher than in propenoyl chloride | Increased nucleophilicity and susceptibility to electrophilic attack. |
| LUMO Energy | Lower than in propenoyl chloride | Increased electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Narrower than in propenoyl chloride | Higher overall reactivity. |
| Charge on Carbonyl Carbon | Highly positive | Primary site for nucleophilic attack. |
| Electron Density on C=C bond | Modulated by cyclopropyl group | Potential for participation in cycloaddition and other reactions. |
Molecular Dynamics Simulations of Reaction Pathways
MD simulations can model the time evolution of a chemical system, offering insights into reaction dynamics, solvent effects, and the stability of intermediates and transition states. youtube.com For a reaction involving this compound, MD simulations could be employed to:
Explore Conformational Space: Sample the various conformations of the molecule in a solvent environment to identify the most stable and reactive conformers.
Simulate Reaction with a Nucleophile: Model the approach of a nucleophile to the carbonyl carbon, mapping out the potential energy surface and identifying the transition state for the acylation reaction.
Investigate Solvent Effects: Analyze the role of solvent molecules in stabilizing or destabilizing reactants, intermediates, and transition states, thus influencing the reaction rate and mechanism.
For instance, in a simulation of the hydrolysis of this compound, MD could track the trajectory of a water molecule as it attacks the carbonyl group, leading to the formation of 3-cyclopropylacrylic acid and hydrochloric acid. Such simulations could also shed light on the potential for side reactions, such as the opening of the strained cyclopropyl ring under certain conditions.
Mechanistic Insights from Computational Modeling of Related Cyclopropyl-Containing Systems
Computational modeling of various cyclopropyl-containing molecules has provided a wealth of information regarding their unique reactivity, which can be extrapolated to understand the potential reaction mechanisms of this compound.
A key feature of the cyclopropyl group is its ability to participate in and stabilize the buildup of positive charge on an adjacent carbon atom through its "bent" bonds, which have significant p-character. This electronic contribution can influence the course of reactions. For example, in reactions where a carbocationic intermediate is formed, the cyclopropyl group can exert a significant stabilizing effect.
Computational studies on the solvolysis of cyclopropyl-substituted systems have shown that the rate of reaction is highly dependent on the stereoelectronic alignment of the cyclopropyl group with the developing p-orbital of the carbocation. nih.gov This suggests that the conformation of the this compound will play a crucial role in its reactivity, particularly in reactions proceeding through carbocationic intermediates.
Furthermore, computational models have been instrumental in understanding the mechanisms of cyclopropane ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radical species and are often highly stereospecific. The strain energy of the three-membered ring provides a thermodynamic driving force for such reactions. For this compound, computational modeling could predict the likelihood of ring-opening under various reaction conditions, which would be a competing pathway to reactions at the enoyl chloride moiety.
Conformation and Stereoelectronic Effects of the Cyclopropyl Group on Enoyl Chloride Reactivity
The reactivity of this compound is intricately linked to its conformational preferences and the stereoelectronic effects exerted by the cyclopropyl group. The rotation around the single bonds allows the molecule to adopt different spatial arrangements, with the most stable conformations being those that minimize steric hindrance and maximize favorable orbital interactions.
Based on studies of propenoyl chloride, this compound is expected to exist as a mixture of two main planar conformers: the s-cis (or syn) and s-trans (or anti) forms, referring to the relative orientation of the C=C and C=O bonds. documentsdelivered.comacs.org The energy difference between these conformers is typically small, and they can interconvert through rotation around the C-C single bond.
The cyclopropyl group introduces another layer of conformational complexity. The orientation of the three-membered ring relative to the plane of the enoyl chloride is critical. The two primary conformations are the "bisected" and "perpendicular" arrangements. In the bisected conformation, the plane of the cyclopropyl ring is perpendicular to the plane of the double bond, allowing for maximum overlap between the Walsh orbitals of the cyclopropane and the π-system of the enoyl chloride. This overlap is a stabilizing interaction, known as σ-π conjugation. imperial.ac.uk
This stereoelectronic interaction has profound effects on reactivity:
Enhanced Conjugation: The σ-π conjugation in the bisected conformation extends the π-system of the molecule, influencing its spectroscopic properties and reactivity. This can affect the rates of reactions such as Diels-Alder cycloadditions or Michael additions.
Stabilization of Intermediates: As mentioned earlier, the cyclopropyl group can stabilize adjacent positive charges, a key factor in electrophilic addition reactions or nucleophilic acyl substitution reactions that proceed through intermediates with some carbocationic character. The degree of stabilization is highly dependent on the conformation. nih.gov
Control of Stereoselectivity: The fixed spatial orientation of the cyclopropyl group in certain conformations can direct the approach of incoming reagents, leading to stereoselective transformations. unl.pt
Table 2: Conformational Isomers and Key Stereoelectronic Interactions in this compound
| Conformer | Description | Key Stereoelectronic Interaction | Predicted Impact on Reactivity |
| s-cis / Bisected | C=C and C=O are syn-periplanar; Cyclopropyl ring is bisected relative to the C=C bond. | Maximum σ-π conjugation. | Enhanced reactivity in concerted reactions; stabilization of positive charge at the β-carbon. |
| s-trans / Bisected | C=C and C=O are anti-periplanar; Cyclopropyl ring is bisected relative to the C=C bond. | Maximum σ-π conjugation. | Similar to s-cis/bisected, but with different steric profile. |
| s-cis / Perpendicular | C=C and C=O are syn-periplanar; Cyclopropyl ring is perpendicular to the C=C bond. | Minimal σ-π conjugation. | Lower reactivity compared to bisected conformers. |
| s-trans / Perpendicular | C=C and C=O are anti-periplanar; Cyclopropyl ring is perpendicular to the C=C bond. | Minimal σ-π conjugation. | Lower reactivity compared to bisected conformers. |
Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of 3-Cyclopropylprop-2-enoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound, offering insights into the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are utilized for a comprehensive analysis.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl (B3062369) and propenoyl moieties. The chemical shifts are influenced by the electronic environment of each proton. The highly electronegative acyl chloride group and the double bond will cause the vinylic protons to appear downfield.
Based on analogous structures like cyclopropanecarbonyl chloride and allyl chloride, the anticipated ¹H NMR spectral data are as follows:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Cyclopropyl CH | 1.5 - 2.0 | Multiplet | |
| Cyclopropyl CH₂ | 0.8 - 1.5 | Multiplet | |
| Vinylic CH (α to C=O) | 6.2 - 6.5 | Doublet | ~15 (trans) |
| Vinylic CH (β to C=O) | 7.0 - 7.3 | Doublet of doublets | ~15 (trans), ~8-10 (to cyclopropyl CH) |
These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is characteristically found at a very low field.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 165 - 175 |
| Vinylic CH (α to C=O) | 125 - 135 |
| Vinylic CH (β to C=O) | 145 - 155 |
| Cyclopropyl CH | 10 - 20 |
| Cyclopropyl CH₂ | 5 - 15 |
These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular formula C₆H₇ClO. Due to the presence of chlorine, the isotopic pattern of the molecular ion peak is expected to show a characteristic M⁺ to M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (M-Cl)⁺ and the loss of carbon monoxide (M-CO)⁺. The presence of the cyclopropyl and vinyl groups would lead to further characteristic fragmentation.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment |
| 130/132 | [C₆H₇ClO]⁺ (Molecular Ion) |
| 95 | [C₆H₇O]⁺ (Loss of Cl) |
| 102/104 | [C₅H₇Cl]⁺ (Loss of CO) |
| 67 | [C₅H₇]⁺ (Cyclopentenyl cation from rearrangement) |
| 41 | [C₃H₅]⁺ (Cyclopropyl or allyl cation) |
Chromatographic Analysis for Purity and Reaction Progress Assessment
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and reaction monitoring.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Given its expected volatility, Gas Chromatography (GC) is a suitable method for the analysis of this compound. Due to the reactive nature of acyl chlorides, which can react with active sites in the GC column, derivatization is sometimes employed. For instance, reaction with an alcohol like methanol (B129727) to form the corresponding ester may be performed prior to analysis to improve peak shape and reproducibility. However, direct analysis is also possible using inert capillary columns.
A typical GC method would involve a temperature-programmed elution on a non-polar or medium-polarity column. When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time for identification and quantification but also the mass spectrum of the eluting compound, confirming its identity.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction that produces or consumes this compound. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
The position of the spots, visualized under UV light (due to the conjugated system) or by staining, indicates the presence of starting materials, the product, and any byproducts. The relative polarity of these compounds determines their retention factor (Rf). As the reaction proceeds, the spot corresponding to the starting material will diminish, while the spot for this compound will intensify.
Future Research Directions and Emerging Paradigms
Development of Asymmetric Catalytic Methodologies for Chiral Derivatization
The synthesis of enantioenriched molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of 3-cyclopropylprop-2-enoyl chloride offers multiple handles for asymmetric transformations. Future work should focus on developing catalytic enantioselective methods targeting its versatile functional groups.
A primary avenue of research involves the use of chiral Lewis acids to activate the enoyl chloride system toward nucleophilic attack. wikipedia.orgwikipedia-on-ipfs.org Inspired by successful asymmetric ring-opening reactions of cyclopropyl (B3062369) ketones catalyzed by chiral N,N'-dioxide-scandium(III) complexes, similar catalytic systems could be applied to this compound. researchgate.net These catalysts could facilitate enantioselective 1,4-conjugate additions or even more complex cascade reactions. The development of chiral catalysts for reactions involving acyl chlorides remains a significant goal, and this substrate provides an excellent platform for such investigations. wikipedia.org
Another promising strategy is the asymmetric cyclopropanation of the double bond. While the cyclopropyl group is already present, further functionalization could be achieved through reactions at the alkene. Methodologies using chiral catalysts, such as those based on cobalt or rhodium, have proven effective for the asymmetric cyclopropanation of various alkenes and could be adapted for this system. researchgate.netdicp.ac.cn Furthermore, enzyme-catalyzed reactions, which can offer exceptional stereocontrol, represent a burgeoning field for creating chiral cyclopropyl derivatives. mdpi.comrochester.edu
The table below summarizes potential catalytic systems that could be explored for the chiral derivatization of this compound, based on successful applications with analogous substrates.
| Catalyst Type | Target Reaction | Potential Outcome | Relevant Findings |
| Chiral N,N'-Dioxide-Metal Complexes (e.g., Sc(III), Y(III)) | 1,4-Conjugate Addition, Cascade Reactions | Enantioenriched 1,5-dicarbonyl compounds or complex heterocycles. | High enantioselectivity (>99% ee) achieved in tandem isomerization/Michael additions of similar 2-acyl imidazoles. researchgate.net |
| Chiral Phosphoric Acids (CPAs) | Atroposelective Paal-Knorr Reaction | Axially chiral arylpyrroles from reactions with aniline (B41778) derivatives. | CPA-catalyzed reactions have been shown to produce atropisomers with high enantiomeric excess (up to 98% ee). mdpi.com |
| Chiral Cobalt or Rhodium Complexes | [2+1] Cycloaddition | Densely substituted chiral cyclopropanes. | Metalloradical catalysis enables the synthesis of a wide variety of chiral cyclopropanes with excellent diastereo- and enantioselectivity. researchgate.net |
| Engineered Enzymes (e.g., Ene Reductases, P450s) | Reductive Cyclization, Cyclopropanation | Optically pure cyclopropyl derivatives. | Ene reductases have been shown to catalyze reductive cyclizations to form chiral cyclopropanes with up to 99% ee. mdpi.com |
This table presents potential research directions based on existing literature for analogous compounds.
Exploration of Novel Reactivity Modes for the Cyclopropyl-Enoyl Chloride System
The combination of a strained ring and an electron-withdrawing enoyl chloride group makes this molecule a "donor-acceptor" cyclopropane (B1198618), a class of compounds known for its rich and diverse reactivity. nih.govrsc.orgnih.gov Research in this area should aim to uncover reactivity patterns that go beyond simple acyl chloride chemistry.
Ring-Opening and Annulation Cascades: Lewis acid or base catalysis can induce the ring-opening of the cyclopropane to form a versatile 1,3-dipole intermediate. nih.govsnnu.edu.cn This intermediate can be trapped intramolecularly or intermolecularly to construct complex carbocyclic and heterocyclic scaffolds. rsc.orgacs.org For instance, reacting this compound with various π-systems like alkenes, alkynes, or imines could lead to formal [3+2] cycloadditions, yielding highly functionalized five-membered rings. snnu.edu.cnacs.org Research has shown that even uncatalyzed cascade ring-opening/recyclization reactions can occur with cyclopropyl ketones, suggesting that the enoyl chloride system may exhibit similar or even enhanced reactivity. acs.org
Photocatalysis and Radical Pathways: Visible-light photocatalysis offers a powerful tool for accessing novel reactivity modes. digitellinc.com For aryl cyclopropyl ketones, photocatalysis can initiate a one-electron reduction, leading to a ring-opened radical anion that participates in [3+2] cycloadditions. nih.govacs.orgnih.gov Applying this strategy to this compound could enable new types of cycloadditions and radical cascade reactions. nih.govbeilstein-journals.org The generation of an acyl radical followed by ring-opening and cyclization could provide access to unique molecular architectures not achievable through traditional thermal methods. nih.gov
| Reactivity Mode | Trigger | Key Intermediate | Potential Products |
| [3+2] Annulation | Lewis Acid | 1,3-Dipole (Zwitterion) | Functionalized cyclopentanes, tetrahydrofurans, pyrrolidines. nih.govsnnu.edu.cn |
| Ring-Opening/Cyclization | Base/Heat | Quinone Methide (if phenolic) or Zwitterion | Dihydrobenzofurans, indenones. acs.orgchemrxiv.org |
| Photocatalytic Cycloaddition | Visible Light, Photocatalyst | Distonic Radical Anion | Highly substituted cyclopentanes. nih.govacs.org |
| Radical Cascade | Radical Initiator (e.g., DTBP) | Acyl Radical, Alkyl Radical | Polycyclic naphthalene (B1677914) derivatives. nih.govbeilstein-journals.org |
This table outlines potential reaction pathways for the cyclopropyl-enoyl chloride system based on established reactivity of related compounds.
Integration into Flow Chemistry and Automated Synthesis Platforms
Modern chemical manufacturing increasingly relies on continuous flow and automated systems to enhance safety, efficiency, and scalability. mt.comchemspeed.comnih.gov The synthesis and application of a reactive monomer like this compound are prime candidates for such technologies.
Continuous Flow Synthesis: The preparation of acyl chlorides often involves hazardous reagents like thionyl chloride or oxalyl chloride. wikipedia.orgchemguide.co.uklibretexts.org Performing these transformations in a continuous flow reactor minimizes the volume of hazardous material present at any given time, significantly improving safety. acs.orgresearchgate.net A multi-step flow process could be designed where the precursor, 3-cyclopropylprop-2-enoic acid, is first synthesized and then immediately converted to the acyl chloride in a subsequent module. rsc.org This "on-demand" generation prevents the need to store the unstable acyl chloride. Research has demonstrated the feasibility of continuous flow polymerization for related monomers like acrylic acid, suggesting that this compound could be synthesized and polymerized in an integrated, end-to-end flow system. worktribe.comrsc.orgresearchgate.netpitt.edu
Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with software control, can accelerate the discovery of new reactions and materials. digitellinc.comfu-berlin.de this compound could be used as a versatile building block in such systems. An automated platform could rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for its derivatization or polymerization, generating large datasets for machine learning-driven optimization. digitellinc.com This approach would dramatically accelerate the exploration of the chemical space accessible from this unique monomer.
Applications in Materials Science and Polymer Chemistry
The incorporation of cyclopropane units into polymer backbones can impart unique and desirable properties, such as altered thermal stability, crystallinity, and optical characteristics. researchgate.net this compound is a promising monomer for creating novel functional materials.
Ring-Opening Polymerization (ROP): The strained three-membered ring is susceptible to ring-opening polymerization (ROP), a process that can create polymers with linear aliphatic chains. wikipedia.org While radical polymerization of vinylcyclopropanes often proceeds through ring-opening, the presence of the enoyl system in this compound offers a competing pathway. acs.org Future research should investigate the conditions that selectively promote either vinyl polymerization or ROP, allowing for precise control over the final polymer structure. This could lead to materials with tunable properties based on the polymerization mechanism employed.
Functional Polymers and Materials: The acyl chloride group is highly reactive and can be used to graft the cyclopropyl-enoyl moiety onto other polymers or surfaces. This could be used to modify the surface properties of materials, introducing hydrophobicity or sites for further cross-linking. Polymers derived from this monomer could also find applications as photoresists or advanced optical materials, where the cyclopropyl group can undergo photochemical rearrangement or cross-linking upon exposure to UV light. rsc.orgacs.org The synthesis of copolymers with monomers like styrene (B11656) or methyl methacrylate (B99206) could lead to materials with enhanced thermal and mechanical properties compared to their non-cyclopropane-containing counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
